molecular formula C17H20ClNO6S2 B3098259 Ethyl-S-(+)-Clopidogrel Sulfate CAS No. 1332612-57-3

Ethyl-S-(+)-Clopidogrel Sulfate

Katalognummer: B3098259
CAS-Nummer: 1332612-57-3
Molekulargewicht: 433.9 g/mol
InChI-Schlüssel: CZPQIIDIBKISIG-NTISSMGPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl-S-(+)-Clopidogrel Sulfate is a chiral compound widely recognized for its role as an antiplatelet agent. It is used to prevent blood clots in patients with cardiovascular diseases, particularly those who have experienced a recent heart attack or stroke. The compound works by inhibiting platelet aggregation, thereby reducing the risk of clot formation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-S-(+)-Clopidogrel Sulfate typically involves several steps, starting from commercially available starting materials. The key steps include the formation of the thiophene ring, introduction of the ester group, and resolution of the chiral center. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl-S-(+)-Clopidogrel Sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and alcohols. These derivatives can have different pharmacological properties and applications.

Wissenschaftliche Forschungsanwendungen

Ethyl-S-(+)-Clopidogrel Sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying chiral synthesis and resolution techniques.

    Biology: The compound is studied for its effects on platelet function and blood clotting mechanisms.

    Medicine: It is extensively researched for its therapeutic potential in preventing cardiovascular events.

    Industry: The compound is used in the development of new antiplatelet drugs and formulations.

Wirkmechanismus

Ethyl-S-(+)-Clopidogrel Sulfate exerts its effects by inhibiting the P2Y12 receptor on the surface of platelets. This inhibition prevents the binding of adenosine diphosphate (ADP) to the receptor, thereby blocking the activation of the GPIIb/IIIa complex. As a result, platelet aggregation is reduced, and the risk of clot formation is minimized. The compound’s action involves several molecular pathways, including the inhibition of phosphoinositide 3-kinase (PI3K) and the reduction of intracellular calcium levels.

Vergleich Mit ähnlichen Verbindungen

Ethyl-S-(+)-Clopidogrel Sulfate is often compared with other antiplatelet agents, such as:

    Ticlopidine: Another thienopyridine derivative with similar antiplatelet effects but a different safety profile.

    Prasugrel: A newer antiplatelet agent with a faster onset of action and greater potency.

    Ticagrelor: A non-thienopyridine P2Y12 inhibitor with reversible binding and a different mechanism of action.

This compound is unique due to its specific stereochemistry, which contributes to its efficacy and safety profile. Its chiral nature allows for selective inhibition of the P2Y12 receptor, making it a valuable therapeutic agent in the prevention of cardiovascular events.

Biologische Aktivität

Ethyl-S-(+)-Clopidogrel Sulfate is a bioactive compound derived from clopidogrel, an antiplatelet medication widely used to prevent cardiovascular events. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

  • Molecular Formula : C17H20ClNO6S2
  • Molecular Weight : 433.93 g/mol
  • CAS Number : 1357474-92-0
  • Synonyms : (αS)-α-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-c]pyridine-5(4H)-acetic Acid Ethyl Ester Sulfate

This compound acts as a prodrug that requires metabolic activation to exert its pharmacological effects. The active metabolite irreversibly binds to the P2Y12 ADP receptor on platelets, inhibiting platelet aggregation. This mechanism is crucial in reducing thrombotic events in patients with cardiovascular diseases.

  • Activation Pathway :
    • Clopidogrel undergoes a two-step metabolic process primarily mediated by cytochrome P450 enzymes (CYP2C19, CYP1A2, and CYP3A4) to form its active thiol metabolite.
    • The active metabolite subsequently inhibits ADP-induced platelet activation via P2Y12 receptor blockade .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

  • Absorption : Approximately 50% of an oral dose is absorbed; however, food can significantly reduce the bioavailability of the active metabolite .
  • Distribution : The volume of distribution is substantial at about 39,240 L .
  • Protein Binding : Both active and inactive metabolites are highly protein-bound (98%) in plasma .
  • Metabolism : The majority (85-90%) undergoes first-pass metabolism in the liver, with only a small fraction being converted to the active form .

Antiplatelet Activity

This compound demonstrates significant antiplatelet effects, which are essential in managing conditions like coronary artery disease and peripheral vascular disease. Its efficacy in preventing myocardial infarction and stroke has been well-documented.

Pleiotropic Effects

In addition to its antiplatelet properties, clopidogrel exhibits pleiotropic effects that may contribute to cardiovascular protection:

  • Reduction of Atherosclerosis : Studies indicate that clopidogrel can reduce atherosclerotic plaque formation by modulating inflammatory responses and endothelial function .
  • Impact on Angiogenesis : Clopidogrel has been shown to inhibit angiogenesis through the VEGF signaling pathway, which may affect tissue healing processes .

Case Studies

Several clinical studies have highlighted the importance of this compound in various therapeutic contexts:

  • Combination Therapy with Anticancer Drugs :
    • Clopidogrel has been investigated for its potential synergistic effects with chemotherapeutic agents in cancer treatment. For instance, it was found to enhance the efficacy of 5-fluorouracil in preclinical models .
  • Diabetes and Clopidogrel Resistance :
    • Research indicates that patients with type II diabetes exhibit reduced responsiveness to clopidogrel due to impaired metabolic activation. This highlights the need for personalized approaches in treating diabetic patients at risk for thrombotic events .

Summary Table of Key Findings

ParameterValue/Description
Molecular Weight433.93 g/mol
Mechanism of ActionP2Y12 receptor antagonist
BioavailabilityReduced by food intake
Volume of Distribution39,240 L
Protein Binding98%
MetabolismPrimarily hepatic via CYP450 enzymes
Clinical ApplicationsAntiplatelet therapy; potential cancer synergy

Eigenschaften

IUPAC Name

ethyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S.H2O4S/c1-2-21-17(20)16(13-5-3-4-6-14(13)18)19-9-7-15-12(11-19)8-10-22-15;1-5(2,3)4/h3-6,8,10,16H,2,7,9,11H2,1H3;(H2,1,2,3,4)/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPQIIDIBKISIG-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl-S-(+)-Clopidogrel Sulfate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl-S-(+)-Clopidogrel Sulfate
Reactant of Route 3
Reactant of Route 3
Ethyl-S-(+)-Clopidogrel Sulfate
Reactant of Route 4
Reactant of Route 4
Ethyl-S-(+)-Clopidogrel Sulfate
Reactant of Route 5
Reactant of Route 5
Ethyl-S-(+)-Clopidogrel Sulfate
Reactant of Route 6
Reactant of Route 6
Ethyl-S-(+)-Clopidogrel Sulfate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.